![molecular formula C26H43N7O2 B611569 7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine CAS No. 1197196-48-7](/img/structure/B611569.png)
7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine
説明
The compound “7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine” is a chemical compound with the molecular formula C26H43N7O2 . It is also known by the synonyms UNC0224 and 1197196-48-7 .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The InChI code for the compound isInChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29) .
科学的研究の応用
Stem Cell Reprogramming
UNC0224 is a potent inhibitor of euchromatic histone methyltransferases EHMT1 and EHMT2, crucial in the reprogramming of human somatic cells to pluripotent stem cells . This process is fundamental for regenerative medicine as it allows for the creation of patient-specific stem cells that can potentially be used to repair damaged tissues or organs.
Cancer Research
The overexpression of EHMT1 and EHMT2 is associated with cancer metastasis, stemness, and therapy resistance . UNC0224’s ability to inhibit these enzymes has shown promise in inducing apoptosis, reducing cell migration, and suppressing tumor growth, making it a valuable tool in oncology research .
Gene Expression Regulation
UNC0224 influences gene expression by modulating the methylation of the lysine 9 residue of histone 3 (H3K9), a key epigenetic marker for transcriptional repression . By altering gene expression, UNC0224 can be used to study the effects of epigenetic changes on cell function and development.
Histone Methyltransferase Inhibition
As a selective inhibitor of G9a and GLP histone methyltransferases, UNC0224 has a Ki of 2.6 nM and an IC50 of 15 nM, showing more than 1000-fold selectivity over other methyltransferases . This specificity makes it an excellent tool for dissecting the roles of these enzymes in various biological processes.
作用機序
Target of Action
UNC0224 primarily targets histone methyltransferase G9a and GLP (G9a-like protein) . These enzymes play a crucial role in the methylation of histone proteins, specifically at the lysine 9 residue of histone 3 (H3K9), which influences gene expression .
Mode of Action
UNC0224 inhibits G9a and GLP by binding to these enzymes, thereby preventing them from methylating their target histones . The inhibition of G9a and GLP by UNC0224 is highly selective, with the compound showing little to no activity against other histone methyltransferases such as SET7/9, SET8/PreSET7, and PRMT3 .
Biochemical Pathways
By inhibiting G9a and GLP, UNC0224 affects the methylation status of histone proteins, specifically at the H3K9 site . This can lead to changes in the structure of chromatin and the regulation of gene expression. The exact downstream effects can vary depending on the specific genes affected and the cellular context.
Pharmacokinetics
It is known that the compound is soluble in dmso, dmf, and ethanol , which suggests that it could be administered in a variety of ways and could have good bioavailability.
Result of Action
The inhibition of G9a and GLP by UNC0224 can lead to changes in gene expression, which can have various cellular effects. For example, in the context of cancer, the overexpression of G9a and GLP is associated with metastasis, stemness, and therapy resistance . Therefore, the inhibition of these enzymes by UNC0224 could potentially have anti-tumor effects .
将来の方向性
特性
IUPAC Name |
7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVUGRBSBIXXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658050 | |
| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine | |
CAS RN |
1197196-48-7 | |
| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does UNC0224 interact with its target, histone lysine methyltransferase G9a, and what are the downstream effects of this interaction?
A: UNC0224 acts as a potent and selective inhibitor of histone lysine methyltransferase G9a. [, ] It binds to the enzyme's active site, preventing the methylation of lysine 9 of histone H3 (H3K9) and lysine 373 of p53. [, ] This inhibition disrupts the epigenetic regulation of gene expression, leading to various downstream effects, including the inhibition of cancer cell growth. [, ]
Q2: How does the structure of UNC0224 relate to its potency as a G9a inhibitor, and were any structural modifications explored to enhance its activity?
A: The initial discovery of UNC0224 stemmed from exploring the structure-activity relationship (SAR) of the 2,4-diamino-6,7-dimethoxyquinazoline template, represented by BIX01294. [, ] This exploration revealed that the 7-dimethylaminopropoxy side chain in UNC0224 was crucial for its potency. [] Further optimization of this side chain led to the development of UNC0321, an even more potent G9a inhibitor with picomolar potency. [] These findings highlight the importance of SAR studies in optimizing the activity of drug candidates.
Q3: Was the binding mode of UNC0224 to G9a investigated, and if so, what insights were gained from these studies?
A: Yes, a high-resolution X-ray crystal structure of the G9a-UNC0224 complex was obtained. [, ] This cocrystal structure, the first of its kind for G9a with a small molecule inhibitor, confirmed the predicted binding hypothesis. [, ] It provided valuable structural insights that can be utilized for the structure-based design of novel and more effective G9a inhibitors. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



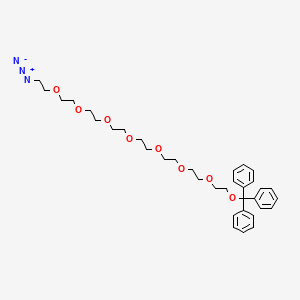
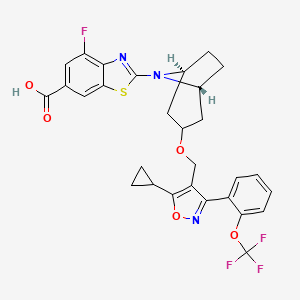

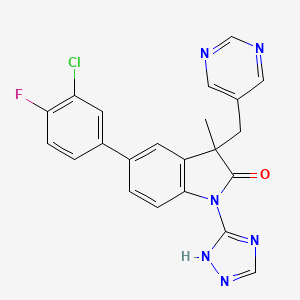
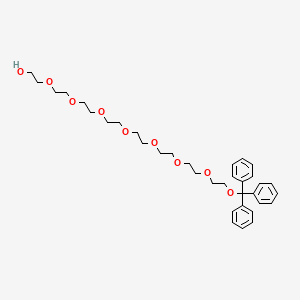

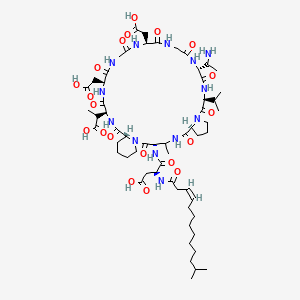

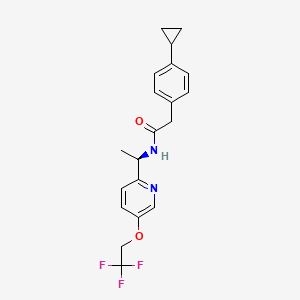
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)

![3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid](/img/structure/B611509.png)